REACTION_CXSMILES
|
[Li+].[BH4-].CO.C[O:6][C:7]([C:9]1([CH2:13][CH2:14][CH3:15])[CH2:12][CH2:11][CH2:10]1)=O.[OH-].[Na+]>CCOCC>[CH2:13]([C:9]1([CH2:7][OH:6])[CH2:12][CH2:11][CH2:10]1)[CH2:14][CH3:15] |f:0.1,4.5|
|
Name
|
|
Quantity
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41 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane (3×40 mL)
|
Type
|
WASH
|
Details
|
the combined dichloromethane solution was washed with saturated NH4Cl solution and brine (150 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was then dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1(CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.229 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |